PROTAC PTPN2 degrader-2
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Overview
Description
PROTAC PTPN2 degrader-2 is a potent agent designed to degrade the protein tyrosine phosphatase non-receptor type 2 (PTPN2). This compound holds significant potential for research in cancer and metabolic diseases due to its ability to modulate key signaling pathways involved in these conditions .
Preparation Methods
The synthesis of PROTAC PTPN2 degrader-2 involves the use of PROTAC (Proteolysis Targeting Chimera) technology. This method converts an active-site-directed PTPN2 inhibitor into a selective degrader. The process typically involves the following steps:
Chemical Reactions Analysis
PROTAC PTPN2 degrader-2 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.
Substitution: This reaction type is involved in the modification of the PROTAC molecule to enhance its binding affinity and selectivity.
Common Reagents and Conditions: Reagents such as DMSO, PEG300, and Tween 80 are commonly used in these reactions.
Major Products: The primary product of these reactions is the this compound molecule itself, which is designed to degrade PTPN2 selectively.
Scientific Research Applications
PROTAC PTPN2 degrader-2 has several scientific research applications:
Mechanism of Action
PROTAC PTPN2 degrader-2 exerts its effects by targeting PTPN2 for degradation. The mechanism involves the following steps:
Binding: The PROTAC molecule binds to PTPN2 and an E3 ubiquitin ligase simultaneously.
Ubiquitination: The E3 ligase tags PTPN2 with ubiquitin molecules, marking it for degradation.
Proteasomal Degradation: The ubiquitinated PTPN2 is recognized and degraded by the proteasome, leading to a reduction in PTPN2 levels.
Comparison with Similar Compounds
PROTAC PTPN2 degrader-2 is unique due to its high selectivity and potency in degrading PTPN2. Similar compounds include:
Properties
Molecular Formula |
C49H49ClN6O11S2 |
---|---|
Molecular Weight |
997.5 g/mol |
IUPAC Name |
3-(carboxymethoxy)-4-chloro-5-[3-[[(4S)-1-[[3-[[4-[1-[(3S)-2,6-dioxopiperidin-3-yl]-2-oxobenzo[cd]indol-6-yl]piperidine-1-carbonyl]amino]phenyl]methylsulfonyl]-2,2-dimethylpiperidin-4-yl]amino]phenyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C49H49ClN6O11S2/c1-49(2)24-32(51-31-9-4-7-29(23-31)43-41(50)42(67-25-39(58)59)44(68-43)47(62)63)18-21-55(49)69(65,66)26-27-6-3-8-30(22-27)52-48(64)54-19-16-28(17-20-54)33-12-13-36-40-34(33)10-5-11-35(40)46(61)56(36)37-14-15-38(57)53-45(37)60/h3-13,22-23,28,32,37,51H,14-21,24-26H2,1-2H3,(H,52,64)(H,58,59)(H,62,63)(H,53,57,60)/t32-,37-/m0/s1 |
InChI Key |
GTNMUWOJHCUFGS-OCZFFWILSA-N |
Isomeric SMILES |
CC1(C[C@H](CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)[C@H]7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
Canonical SMILES |
CC1(CC(CCN1S(=O)(=O)CC2=CC(=CC=C2)NC(=O)N3CCC(CC3)C4=C5C=CC=C6C5=C(C=C4)N(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC(=C8)C9=C(C(=C(S9)C(=O)O)OCC(=O)O)Cl)C |
Origin of Product |
United States |
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